(S)-1-Phenylprop-2-yn-1-amine
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Overview
Description
(S)-1-Phenylprop-2-yn-1-amine is an organic compound with a unique structure characterized by a phenyl group attached to a propynylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Phenylprop-2-yn-1-amine typically involves the alkylation of phenylacetylene with propargylamine. This reaction is often catalyzed by transition metals such as palladium or copper under specific conditions to ensure the desired stereochemistry is achieved. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or copper(I) iodide
Temperature: 50-80°C
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Phenylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Phenylpropiolic acid or phenylacetaldehyde.
Reduction: (S)-1-Phenylprop-2-ene-1-amine or (S)-1-Phenylpropane-1-amine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
(S)-1-Phenylprop-2-yn-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (S)-1-Phenylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. Additionally, the amine group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: Shares the phenyl and alkyne groups but lacks the amine functionality.
Propargylamine: Contains the alkyne and amine groups but lacks the phenyl ring.
Phenylpropyne: Similar structure but without the amine group.
Uniqueness
(S)-1-Phenylprop-2-yn-1-amine is unique due to the combination of its phenyl, alkyne, and amine groups, which confer distinct reactivity and potential for diverse applications. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H9N |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S)-1-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H9N/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9H,10H2/t9-/m0/s1 |
InChI Key |
WTZFFHKYDKHUSG-VIFPVBQESA-N |
Isomeric SMILES |
C#C[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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